molecular formula C4H8O<br>CH3CH2CH2CHO<br>C4H8O B050154 Butyraldehyde CAS No. 123-72-8

Butyraldehyde

Cat. No. B050154
CAS RN: 123-72-8
M. Wt: 72.11 g/mol
InChI Key: ZTQSAGDEMFDKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyraldehyde, also known as n-butyraldehyde, is a high-production volume chemical primarily produced through the hydroformylation of propylene. It serves as a crucial intermediate in the synthesis of various alcohols, carboxylic acids, esters, and amines due to its versatile chemical properties (Ku, Simanjuntak, & Lan, 2017).

Synthesis Analysis

Butyraldehyde can be synthesized from renewable sources, such as glucose, by genetically modified Escherichia coli strains, representing a sustainable alternative to traditional petrochemical routes (Ku, Simanjuntak, & Lan, 2017). Additionally, it can be produced by catalytic dehydrogenation of butanol using zinc oxide as a catalyst (Raizada, Tripathi, Lal, Singh, Dwivedi, & Sen, 2007).

Molecular Structure Analysis

The molecular structure of butyraldehyde plays a critical role in its reactivity and utility as a chemical intermediate. Although specific molecular structure analysis papers were not retrieved, the structure typically influences its reactivity in synthesis applications and its role as an intermediate in producing other chemicals.

Chemical Reactions and Properties

Butyraldehyde participates in various chemical reactions due to its aldehyde functional group. It can undergo aldol condensations, hydrogenation, and oxidation reactions. For instance, the presence of zeolite catalysts can convert butyraldehyde into different compounds through crotonic condensation forming 2-ethylhexenal (Isakov, Minachev, & Usachev, 1972).

Scientific Research Applications

  • Catalytic Dehydrogenation for Production : Butyraldehyde is produced industrially, particularly for making polyvinylbutyral. Raizada et al. (2007) explored its synthesis via the catalytic dehydrogenation of butanol using zinc oxide as a catalyst. They optimized conditions for maximum yield and proposed a kinetic model for the process (Raizada et al., 2007).

  • Renewable Synthesis from Biomass : Ku et al. (2017) engineered Escherichia coli to produce n-butyraldehyde directly from glucose. This approach offers a renewable pathway for butyraldehyde production, contrasting its traditional synthesis from hydroformylation of propylene (Ku et al., 2017).

  • Environmental Treatment and By-products Formation : Costa et al. (2017) studied the degradation of butyraldehyde using surface plasma discharge in a pilot-scale reactor. They also examined the effect of relative humidity on the removal efficiency and by-product formation (Costa et al., 2017).

  • Photocatalytic Processes : Saoud et al. (2019) investigated butyraldehyde degradation using non-thermal plasma coupled with photocatalysis. Their study has implications for optimizing combined processes in industrial applications (Saoud et al., 2019).

  • Chemical Reactions and Kinetics : Serra-Holm et al. (2000) conducted kinetic studies on the aldolization of butyraldehyde with formaldehyde, revealing insights into reaction mechanisms and product distributions. This has implications for organic synthesis (Serra-Holm et al., 2000).

  • Hydroformylation Processes : Tudor and Ashley (2007) discussed the use of a low-pressure rhodium-based catalyst system for the hydroformylation of propylene to produce butyraldehydes, highlighting significant cost and efficiency benefits in industrial processes (Tudor & Ashley, 2007).

Safety And Hazards

Butyraldehyde is highly flammable . Containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back . It may cause irritation to the eyes, skin, and respiratory system . Chronic or excessive exposure could potentially lead to more severe health effects .

Future Directions

Butyraldehyde’s high demand and broad applications make it an ideal chemical to be produced from biomass . Through sequential strain and condition optimizations, butyraldehyde-to-butanol ratio was improved significantly compared to the parent strain . Results from this work may serve as a basis for further development of renewable n-butyraldehyde production . The Butyraldehyde market is expected to reach US$ 360 Billion by the year 2032 at a CAGR of 6% in the forecast period 2022 to 2032 .

properties

IUPAC Name

butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQSAGDEMFDKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O, Array
Record name BUTYRALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/291
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BUTYRALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27789-14-6
Record name Butanal, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27789-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8021513
Record name Butyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Butyraldehyde appears as a clear liquid with a pungent odor. Flash point 20 °F. Boiling point 75.7 °F (Hawley's). Less dense than water and insoluble in water. Vapors heavier than air., Liquid, A clear liquid with a pungent odor; [AIHA] Colorless liquid; [ICSC] Unpleasant rancid/sweet odor; [OECD SIDS], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless, mobile liquid/pungent, nutty odour
Record name BUTYRALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/291
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butanal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyraldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/96
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Butanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BUTYRALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Butyraldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/7/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

167 °F at 760 mmHg (NTP, 1992), 74.8 °C, 74.00 to 75.00 °C. @ 760.00 mm Hg
Record name BUTYRALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/291
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BUTYRALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BUTYRALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

20 °F (NTP, 1992), 20 °F, -8 °F (-22 °C) (CLOSED CUP), -12 °C c.c.
Record name BUTYRALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/291
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butyraldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/96
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BUTYRALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BUTYRALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ether, ethyl acetate, acetone, toluene, many other organic solvents andoils, Soluble in water; miscible with ethanol; very olubl ein acetone, benzene; slightly soluble in chloroform, In water, 7.10X10+4 mg/L at 25 °C, 71 mg/mL at 25 °C, Solubility in water, g/100ml: 7, soluble in 1 ml in 15 ml water; miscible with alcohol, ether
Record name BUTYRALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/291
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BUTYRALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BUTYRALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Butyraldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/7/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.803 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8016 g/cu cm 20 °C, 0.8 g/cm³, 0.797-0.802
Record name BUTYRALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/291
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BUTYRALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BUTYRALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Butyraldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/7/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5
Record name BUTYRALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/291
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BUTYRALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BUTYRALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

91.5 mmHg at 68 °F (NTP, 1992), 111.0 [mmHg], 111 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.2
Record name BUTYRALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/291
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butyraldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/96
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BUTYRALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BUTYRALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Mechanism of Action

Inhibition of intercellular communication is an important feature in the tumor promotion phase of a multistage carcinogenesis model. In atherosclerosis inhibition of cell-cell communication by atherogenic compounds, e.g., low density lipoproteins (LDL), also seems to be important. For testing atherogenic compounds we used an atherosclerosis relevant cell type, namely human smooth muscle cells. In order to investigate which part of the LDL particle would be involved in inhibition of metabolic co-operation between human smooth muscle cells in culture ... several fatty acids and their breakdown products /were tested/, namely aldehydes. Unsaturated C-18 fatty acids markedly influenced gap-junctional intercellular communication (GJIC), whereas saturated (C18:0, C16:0) and unsaturated fatty acids with > 20 carbon atoms did not inhibit GJIC. In the case of oleic and elaidic acid, orientation seemed important; however, after exposure to palmitoleic and palmitelaidic acid no differences were found. The most potent inhibitor of GJIC was linoleic acid, which inhibited GJIC by 75%. No correlation was found between degrees of unsaturation and ability to inhibit GJIC. Of the tested aldehydes, hexanal, propanal, butanal and 4-hydroxynonenal did significantly inhibit GJIC, while pentanal had no effect. Since modification of LDL was shown to be important in order for LDL to inhibit GJIC, these results show that fatty acids and their oxidative breakdown products may be of importance for the inhibition of GJIC by LDL.
Record name BUTYRALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Dry butyraldehyde will undergo some polymerization during storage to form parabutyraldehyde.
Record name BUTYRALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Butyraldehyde

Color/Form

Liquid, Water-white liquid

CAS RN

123-72-8
Record name BUTYRALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/291
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyraldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name butyraldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62779
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYRALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H21352682A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUTYRALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BUTYRALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-146 °F (NTP, 1992), -96.86 °C, -99 °C
Record name BUTYRALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/291
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BUTYRALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BUTYRALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

The purpose of this example is to demonstrate the use of tin metal as a catalyst for the conversion of n-butyraldehyde to 2-ethylhexane-1,3-diol monobutyrate. A 300 milliliter stainless steel autoclave is charged with 120 grams of n-butyraldehyde containing 2 weight percent water. Granular tin metal, 20 mesh (2.4 grams, 2.0 weight percent) is added. The autoclave is pressured to 100 psig nitrogen and heated to 160° C. with stirring for 2 hours. The autoclave is then cooled and vented. The liquid products recovered weigh 117 grams. The reactor contents contain 0.6 ppm soluble tin. Distillation of the reactor contents produces 66 grams of n-butyraldehyde (45 percent aldehyde conversion), 3 grams of water, 4.4 grams of 2-ethylhexenal (9 mole percent yield), 2 grams of n-butyraldol (boiling point 74° C.-78° C. per 1 mm), 39.6 grams of 2-ethylhexane-1,3-diol monobutyrate (88 mole percent yield) boiling point 105° C.-114° C. per 1 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-ethylhexane-1,3-diol monobutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
45%

Synthesis routes and methods II

Procedure details

Using the apparatus described above, n-butyraldehyde was fed at a WHSV of 1.2, using hydrogen as the carrier gas, at atmospheric pressure and at 200° C. over an ALPO4 -31 catalyst loaded with 0.5% of palladium. The reaction resulted in an n-butyraldehyde conversion of 50% with about 10% selectivity to 2-ethylhexaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Butyraldehyde (28.8 g.) in petrol (100 c.c.) was cooled to below 0° and with stirring treated with 1-amino-1-hydroperoxy-3,3,5-trimethylcyclohexane (33 g.; 93% pure). When the solid had dissolved the aqueous phase was removed and the petrol solution dried with magnesium sulphate overnight at 0°. The working up as in Example 4 gave butyraldehyde, dihydroisophorone and the same peroxide (33.0 g.) b.p. 96° - 98°/0.6 mm. as in Example 4.
Quantity
28.8 g
Type
reactant
Reaction Step One
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-1-hydroperoxy-3,3,5-trimethylcyclohexane
Quantity
33 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Butyraldehyde (14.4 g.) was mixed with petrol (b.p. 40° - 60°) (50 c.c.) and to the stirred solution at <0° was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (17.3 g.; 89% pure). The peroxide dissolved within a few minutes. To the solution were added magnesium sulphate and concentrated sulphuric acid (6 drops) and the mixture stored at 0° overnight. The solution was filtered, the filtrate washed with water, dried and distilled to give unreacted butyraldehyde, dihydroisophorone and a product (11.1 g.), b.p. 85° - 110°/1.0mm. with a peroxide equivalent of 231, and a perchloric equivalent of 233. The elemental analysis gave C, 68.6%; H, 11.:5%; N, 6.6%. The product was identified as: ##SPC22##
Quantity
14.4 g
Type
reactant
Reaction Step One
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
17.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

1-Aminocyclohexyl hydroperoxide (13.1 g.), butyraldehyde (7.2 g.), methanol (25 cc.) and ammonia acetate (1.0 g.) were mixed and stored at 0°C overnight. Working up as in Example 39 gave cyclohexanone and butyraldehyde, and a product (8.4 g.), b.p. 89°/0.3 mm. (peroxide equivalent, 204; pechloric acid equivalent, 206; which was identified as ##SPC37##
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyraldehyde
Reactant of Route 2
Butyraldehyde
Reactant of Route 3
Butyraldehyde
Reactant of Route 4
Butyraldehyde
Reactant of Route 5
Butyraldehyde
Reactant of Route 6
Butyraldehyde

Citations

For This Compound
26,100
Citations
J Peral, DF Ollis - Journal of Catalysis, 1992 - Elsevier
… the present study was verified as butyraldehyde by direct injection of … Butyraldehyde heterogeneous photooxidation experiments … to a product of butyraldehyde oxidation rather than …
Number of citations: 716 www.sciencedirect.com
TE Smith, RF Bonner - Industrial & Engineering Chemistry, 1951 - ACS Publications
The physical data presented in this paper were needed in the development of methods for separating acetaldehyde, propionaldehyde, and n-butyraldehyde from the thirty-odd water-…
Number of citations: 48 pubs.acs.org
H Tsuji, F Yagi, H Hattori, H Kita - Journal of Catalysis, 1994 - Elsevier
… n-butyraldehyde and acetone. In the present study, we wish to report the activity and selectivity for self-condensation of n-butyraldehyde … -esterification of n-butyraldehyde with the dimer …
Number of citations: 263 www.sciencedirect.com
P Dürre, A Kuhn, M Gottwald, G Gottschalk - Applied microbiology and …, 1987 - Springer
… of butanol dehydrogenase and butyraldehyde dehydrogenase in extracts of Clostridium … which also reacted with butyraldehyde to form butanol. Butyraldehyde dehydrogenase proved to …
Number of citations: 126 link.springer.com
T Saegusa, K Hirota, E Hirasawa, H Fujii - Bulletin of the Chemical …, 1967 - journal.csj.jp
Reactions between diethylaluminum s-butoxide and n-butyraldehyde have been carried out at several temperatures from −65 to 40C. The reaction mixtures were then treated with …
Number of citations: 16 www.journal.csj.jp
JT Ku, W Simanjuntak, EI Lan - Biotechnology …, 2017 - biotechnologyforbiofuels …
… in n-butyraldehyde production. Furthermore, in the process of constructing a n-butyraldehyde … is a suitable extractant for n-butyraldehyde production. The results obtained from this study …
Y Ohtsuka, C Walling - Journal of the American Chemical Society, 1966 - ACS Publications
The equilibrium between «-butyraldehyde and its linear polyacetal has been investigated at 0-20 and pressures of 7000-10,000 atm, and results have been interpreted in terms of a …
Number of citations: 14 pubs.acs.org
AP Doherty - Electrochimica acta, 2002 - Elsevier
The reduction of butyraldehyde in nominally dry acetonitrile has been investigated using cyclic voltammetry and in situ FTIR spectroelectrochemistry. The major products (butanol, …
Number of citations: 36 www.sciencedirect.com
I Van Andel, A Sleijffers, E Schenk, B Rambali… - 2006 - rivm.openrepository.com
… of butyraldehyde due to cigarette smoking. Data on the pharmacokinetic properties of butyraldehyde … Further research is needed to elucidate if butyraldehyde exposure through …
Number of citations: 11 rivm.openrepository.com
H Wu, Y Mu - International Journal of Chemical Kinetics, 2007 - Wiley Online Library
… n-butyraldehyde with Cl atoms. Besides kinetic study for the reaction of Cl atoms with n-butyraldehyde, the … product studies of the photooxidation of n-butyraldehyde initiated by Cl atoms. …
Number of citations: 10 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.